N-(4-cyanophenyl)cyclohexanecarboxamide is a chemical compound with significant potential in various scientific fields, particularly in organic chemistry and medicinal applications. Its structure consists of a cyclohexane ring substituted with a carboxamide group and a 4-cyanophenyl moiety. The compound is classified under amides, specifically as a substituted aromatic amide due to the presence of the cyano group attached to the phenyl ring.
The compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. It is primarily sourced from laboratories specializing in organic synthesis, and its structural data is cataloged in chemical databases such as BenchChem and the Royal Society of Chemistry.
N-(4-cyanophenyl)cyclohexanecarboxamide falls under the category of organic compounds and is specifically classified as an amide due to the presence of the -CONH- functional group. It also contains a cyano group (-C≡N), which contributes to its reactivity and potential applications.
The synthesis of N-(4-cyanophenyl)cyclohexanecarboxamide typically involves several methods, including:
The molecular formula for N-(4-cyanophenyl)cyclohexanecarboxamide is , with a molecular weight of 200.24 g/mol. Its structural representation can be described as follows:
C1CC(C1)C(=O)NC2=CC=C(C=C2)C#N
SWUKTBKBZCWFFA-UHFFFAOYSA-N
N-(4-cyanophenyl)cyclohexanecarboxamide can undergo several types of chemical reactions:
The mechanism of action for N-(4-cyanophenyl)cyclohexanecarboxamide primarily revolves around its interactions at the molecular level:
N-(4-cyanophenyl)cyclohexanecarboxamide has various applications across scientific disciplines:
This compound exemplifies the intersection of chemistry and biology, showcasing potential avenues for research and application in pharmaceuticals and material science.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6